molecular formula C17H20FN5O B2935479 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea CAS No. 1448136-13-7

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea

Cat. No. B2935479
CAS RN: 1448136-13-7
M. Wt: 329.379
InChI Key: URGHQHOUINWIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea, also known as PF-04518600, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated. In

Scientific Research Applications

1. Hydrogen Bonding and Dimerization

  • Strong Dimerization via Hydrogen Bonding : Research has shown that derivatives of ureidopyrimidinones, similar to the compound , exhibit strong dimerization capabilities through hydrogen bonding. This characteristic is significant in supramolecular chemistry for building complex molecular structures (Beijer et al., 1998).

2. Supramolecular Chemistry and Self-Assembly

  • Supramolecular Assembly and Disassembly : The compound's structural analogs have been observed to undergo reversible disassembly and intercalation in response to specific ions. This property is crucial in developing responsive materials and sensors (Yu et al., 2011).

3. Electron Transfer and Chemical Properties

  • Electron Transfer Across Hydrogen Bonds : Studies on ureapyrimidinedione-substituted complexes, related to the compound in focus, provide insights into electron transfer mechanisms across multiple hydrogen bonds. This has implications in developing advanced materials for electronic applications (Pichlmaier et al., 2009).

4. Tautomeric and Conformational Studies

  • Conformational and Tautomeric Control : The compound's relatives have been used in studying conformational equilibria and tautomerism, essential for understanding molecular behavior and designing responsive molecular systems (Kwiatkowski et al., 2019).

5. Environmental and Metabolic Studies

  • Degradation and Metabolism in Soil : Research has been conducted on similar compounds to understand their degradation and metabolism in soil, particularly under flooded conditions. This research is crucial for environmental impact assessments of related chemicals (Kim et al., 2003).

6. Development of Anticancer Agents

  • Anticancer Properties : Some derivatives of the compound have shown potential as anticancer agents, exhibiting significant antiproliferative effects against various cancer cell lines. This opens avenues for further research into their therapeutic applications (Feng et al., 2020).

7. Potential as Central Nervous System Agents

  • CNS Activity : A series of related N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated anxiolytic and muscle-relaxant properties, indicating the potential of similar compounds in developing CNS-targeting medications (Rasmussen et al., 1978).

properties

IUPAC Name

1-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c1-11-15(12(2)20-16(19-11)23-9-5-6-10-23)22-17(24)21-14-8-4-3-7-13(14)18/h3-4,7-8H,5-6,9-10H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGHQHOUINWIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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